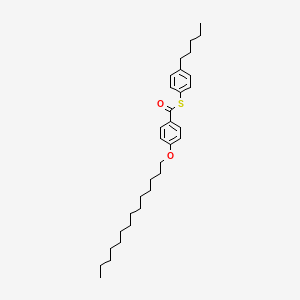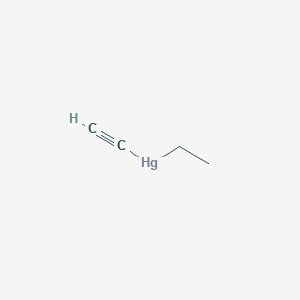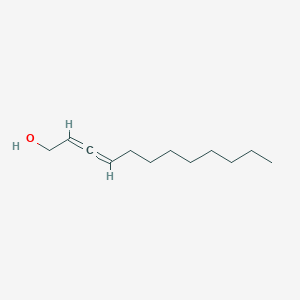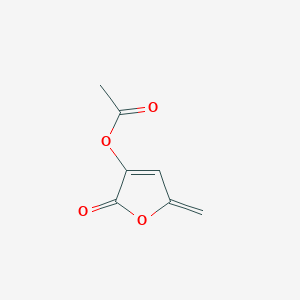![molecular formula C16H23N4O7P B14430660 [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 77887-08-2](/img/structure/B14430660.png)
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes aziridine rings, a phosphoryloxymethyl group, and a pyrimidine derivative, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps. The process begins with the preparation of the aziridine rings, followed by the introduction of the phosphoryloxymethyl group. The final step involves the coupling of the pyrimidine derivative with the oxolan-3-yl acetate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine rings, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the phosphoryloxymethyl group, converting it to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Oxaziridines
Reduction: Hydroxymethyl derivatives
Substitution: Various aziridine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a DNA cross-linking agent. This property makes it a candidate for use in cancer research, where it can be used to inhibit the replication of cancer cells.
Medicine: The compound’s ability to cross-link DNA also makes it a potential chemotherapeutic agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The compound exerts its effects primarily through DNA cross-linking. The aziridine rings react with nucleophilic sites on the DNA, forming covalent bonds that inhibit DNA replication and transcription. This mechanism is particularly useful in cancer treatment, where the goal is to prevent the proliferation of cancer cells. The phosphoryloxymethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Mitomycin C: Another DNA cross-linking agent used in cancer therapy.
Cisplatin: A platinum-based chemotherapeutic agent that forms DNA cross-links.
Cyclophosphamide: An alkylating agent that also targets DNA.
Uniqueness: What sets [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate apart is its unique combination of aziridine rings and a phosphoryloxymethyl group. This structure provides enhanced reactivity and the ability to form stable cross-links with DNA, making it a promising candidate for further research and development.
Properties
CAS No. |
77887-08-2 |
|---|---|
Molecular Formula |
C16H23N4O7P |
Molecular Weight |
414.35 g/mol |
IUPAC Name |
[2-[bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H23N4O7P/c1-10-8-20(16(23)17-15(10)22)14-7-12(26-11(2)21)13(27-14)9-25-28(24,18-3-4-18)19-5-6-19/h8,12-14H,3-7,9H2,1-2H3,(H,17,22,23) |
InChI Key |
UMGPNKZVFUNETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3)N4CC4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)





![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)


